![molecular formula C20H25FN2O3S B2793123 N-((1-benzylpiperidin-4-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide CAS No. 952988-96-4](/img/structure/B2793123.png)
N-((1-benzylpiperidin-4-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide
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Overview
Description
This compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical agents, including antibiotics and diuretics . The benzylpiperidinyl part suggests that this compound may have some biological activity, as piperidine rings are common in many bioactive compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide group could potentially allow for hydrogen bonding, influencing its solubility in different solvents .Scientific Research Applications
Analgesic Research
The compound’s structural features make it a promising candidate for analgesic drug development. Researchers have explored its potential as an opioid receptor ligand, aiming to create potent analgesics with reduced side effects compared to traditional opioids like morphine .
Neuropathic Pain Treatment
Given the compound’s origin from Fentanyl derivatives, it has been investigated for its efficacy in treating neuropathic pain. Neuropathic pain arises from nerve damage and can be debilitating. Novel compounds like this one offer hope for improved pain management .
Chemical Biology and Medicinal Chemistry
Scientists have studied this compound to understand its interactions with biological targets. By elucidating its binding mechanisms and pharmacological effects, they aim to optimize its structure for therapeutic use. Such research contributes to the field of chemical biology and drug design .
Crystallography and Structural Analysis
The crystallographic study of N-[(1-benzylpiperidin-4-yl)methyl]-3-fluoro-4-methoxybenzenesulfonamide provides valuable insights into its three-dimensional arrangement. Understanding its crystal structure aids in predicting its behavior, stability, and potential interactions with other molecules .
Pharmacokinetics and Metabolism Studies
Researchers investigate how the compound is absorbed, distributed, metabolized, and excreted within the body. Pharmacokinetic studies help optimize dosing regimens and predict its behavior in clinical settings .
Chemical Synthesis and Process Development
Efficient synthetic routes are crucial for large-scale production. Scientists have explored scalable processes for synthesizing related compounds, including N-[(1-benzylpiperidin-4-yl)methyl]-3-fluoro-4-methoxybenzenesulfonamide. These efforts contribute to the development of cost-effective and environmentally friendly methods .
Mechanism of Action
Target of Action
The compound N-((1-benzylpiperidin-4-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide belongs to the class of organic compounds known as N-benzylpiperidines . These are heterocyclic compounds containing a piperidine ring conjugated to a benzyl group through one nitrogen ring atom
Mode of Action
Compounds of similar structure have been found to interact withacetylcholinesterase . This interaction could potentially inhibit the enzyme, leading to an increase in acetylcholine levels in the brain, which plays a vital role in cognition .
Biochemical Pathways
Given its potential interaction with acetylcholinesterase, it could be involved in thecholinergic signaling pathway .
Pharmacokinetics
Similar compounds have been found to have varying absorption, distribution, metabolism, and excretion profiles .
Result of Action
If it does inhibit acetylcholinesterase, it could potentially lead to an increase in acetylcholine levels in the brain, affecting cognition .
properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-3-fluoro-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O3S/c1-26-20-8-7-18(13-19(20)21)27(24,25)22-14-16-9-11-23(12-10-16)15-17-5-3-2-4-6-17/h2-8,13,16,22H,9-12,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPAEDJWVJLQAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-benzylpiperidin-4-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide |
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